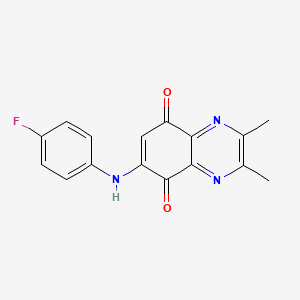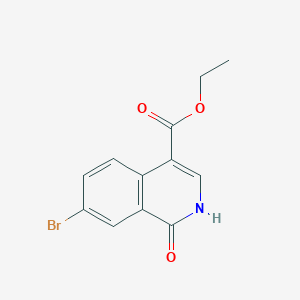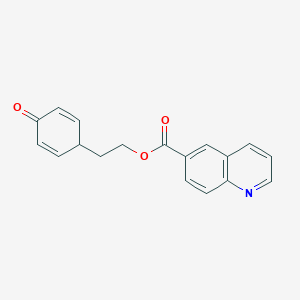
6-(4-Fluoroanilino)-2,3-dimethylquinoxaline-5,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Fluoroanilino)-2,3-dimethylquinoxaline-5,8-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as medicinal chemistry and material science. This compound features a quinoxaline core substituted with a 4-fluoroanilino group and two methyl groups, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluoroanilino)-2,3-dimethylquinoxaline-5,8-dione typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone such as glyoxal or its derivatives under acidic conditions.
Introduction of the 4-Fluoroanilino Group: The 4-fluoroanilino group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting the quinoxaline core with 4-fluoroaniline in the presence of a suitable base such as potassium carbonate.
Methylation: The final step involves the methylation of the quinoxaline core at the 2 and 3 positions using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Fluoroanilino)-2,3-dimethylquinoxaline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline-5,8-dione derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoxaline core to its corresponding dihydroquinoxaline derivatives.
Substitution: The 4-fluoroanilino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinoxaline-5,8-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-(4-Fluoroanilino)-2,3-dimethylquinoxaline-5,8-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anticancer and antimicrobial drugs.
Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe molecule for studying enzyme interactions and receptor binding in biological systems.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-(4-Fluoroanilino)-2,3-dimethylquinoxaline-5,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In receptor studies, it can act as an agonist or antagonist, modulating receptor signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoroaniline: A precursor in the synthesis of 6-(4-Fluoroanilino)-2,3-dimethylquinoxaline-5,8-dione, used in medicinal chemistry and material science.
2,3-Dimethylquinoxaline: A simpler quinoxaline derivative with applications in organic synthesis and material science.
Quinoxaline-5,8-dione: An oxidized form of the quinoxaline core, used in various chemical reactions and studies.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 4-fluoroanilino group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
14334-06-6 |
|---|---|
Fórmula molecular |
C16H12FN3O2 |
Peso molecular |
297.28 g/mol |
Nombre IUPAC |
6-(4-fluoroanilino)-2,3-dimethylquinoxaline-5,8-dione |
InChI |
InChI=1S/C16H12FN3O2/c1-8-9(2)19-15-14(18-8)13(21)7-12(16(15)22)20-11-5-3-10(17)4-6-11/h3-7,20H,1-2H3 |
Clave InChI |
VEJKBMCMNIDKNN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C(=N1)C(=O)C=C(C2=O)NC3=CC=C(C=C3)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11836210.png)


![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-((tert-butoxycarbonyl)(4-chlorobenzyl)amino)-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836233.png)


![6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)-](/img/structure/B11836259.png)






